5-Chloro-2-fluorobenzenesulfonamide
Overview
Description
5-Chloro-2-fluorobenzenesulfonamide is a chemical compound with the linear formula ClC6H3(F)SO2NH21. It has a molecular weight of 209.631.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Chloro-2-fluorobenzenesulfonamide. However, it’s worth noting that sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with ammonia or an amine2.Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluorobenzenesulfonamide consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonamide group1. The SMILES string representation is NS(=O)(=O)c1cc(Cl)ccc1F1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 5-Chloro-2-fluorobenzenesulfonamide. However, sulfonamides generally participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions2.Physical And Chemical Properties Analysis
5-Chloro-2-fluorobenzenesulfonamide is a solid with a melting point of 126-130 °C (lit.)1. It has a density of 1.6±0.1 g/cm3, a boiling point of 357.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C3.Scientific Research Applications
Catalyst-Free Aminochlorination of Alkenes
A novel catalyst-free aminochlorination of alkenes was developed using N-chloro-N-fluorobenzenesulfonamide (CFBSA), demonstrating the compound's utility in producing 2-chloro-3-fluoramino and 3-chloro-2-fluoroamino adducts. This method underscores the importance of the electronic and steric effects of the fluorine atom for reactivity and regioselectivity, offering a pathway to synthesize chloroamines, aziridines, and N-phenylbenzenesulfonamides, which are valuable in organic synthesis (Pu et al., 2016).
Synthesis of 2-Chloro Enesulfonamides
A novel synthesis approach for 2-chloro enesulfonamides through the one-pot addition-elimination of N-chloro-N-fluorobenzenesulfonamides (CFBSA) to styrenes has been described. This process illustrates the versatility of CFBSA in facilitating the synthesis of a wide range of styrene derivatives, showcasing its potential in the development of new compounds (Zhao et al., 2017).
Enantioselective Fluorination
The compound's derivatives have been used in the enantioselective fluorination of 2-oxindoles, indicating the capability to fine-tune reactivity and selectivity through substituent modification on its phenyl rings. This application is crucial in the synthesis of 3-fluoro-2-oxindoles, which are significant in medicinal chemistry due to their potential biological activities (Wang et al., 2014).
COX-2 Inhibition for Therapeutic Applications
A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, where the introduction of a fluorine atom has shown to preserve COX-2 potency and enhance COX1/COX-2 selectivity, highlights the therapeutic potential of 5-Chloro-2-fluorobenzenesulfonamide derivatives. This research indicates its relevance in developing new drugs for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Safety And Hazards
The safety and hazards of 5-Chloro-2-fluorobenzenesulfonamide are not readily available. However, it’s important to handle all chemicals with appropriate safety precautions4.
Future Directions
The future directions for 5-Chloro-2-fluorobenzenesulfonamide are not readily available. However, sulfonamides are an active area of research due to their antimicrobial properties3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
5-chloro-2-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNLJWQSQOBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361496 | |
Record name | 5-Chloro-2-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorobenzenesulfonamide | |
CAS RN |
351003-57-1 | |
Record name | 5-Chloro-2-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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